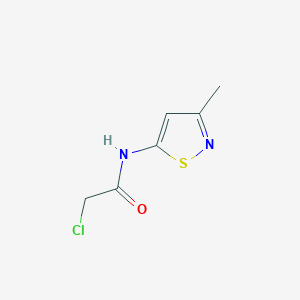

2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-4-2-6(11-9-4)8-5(10)3-7/h2H,3H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDIVWQPAJUVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601251363 | |

| Record name | 2-Chloro-N-(3-methyl-5-isothiazolyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-40-0 | |

| Record name | 2-Chloro-N-(3-methyl-5-isothiazolyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89466-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(3-methyl-5-isothiazolyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Thiazole derivatives, which include 2-chloro-n-(3-methyl-1,2-thiazol-5-yl)acetamide, have been found to interact with a variety of biological targets. These targets can include enzymes, receptors, and other proteins that play crucial roles in various biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways. For instance, some thiazole compounds interfere with the function of nicotinic acetylcholine receptors in the central nervous system, leading to paralysis of insect muscles.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.

Action Environment

It’s worth noting that thiazole compounds should be stored under inert gas at 4°c, suggesting that temperature and exposure to oxygen may affect their stability.

Biochemical Analysis

Biochemical Properties

2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, and antiviral activities. The interactions of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby inhibiting or activating their functions.

Cellular Effects

The effects of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the proliferation and apoptosis of cancer cells. The specific impact of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide on these processes can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been reported to inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties. Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability and degradation over time. The long-term effects of this compound on cellular function can include sustained inhibition of target enzymes or prolonged alterations in gene expression, depending on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide can vary with different dosages. Lower doses may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, thiazole derivatives have been shown to have a dose-dependent impact on bacterial growth inhibition. It is essential to determine the optimal dosage to achieve the desired therapeutic effect while minimizing potential toxicity.

Metabolic Pathways

2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives are known to undergo metabolic transformations, such as oxidation and conjugation, which can affect their biological activity and pharmacokinetics. Understanding these pathways is crucial for predicting the compound’s behavior in vivo.

Transport and Distribution

The transport and distribution of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. Thiazole derivatives can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cells, the compound may localize to specific organelles or compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide is critical for its activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, thiazole derivatives have been observed to localize in the nucleus, where they can interact with DNA and transcription factors. The precise localization can influence the compound’s effectiveness in modulating cellular processes.

Biological Activity

2-Chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antimicrobial, antifungal, and antitumor agent. The unique structural features of thiazole derivatives contribute to their interaction with various biological targets, making them subjects of extensive research.

Chemical Structure and Properties

The molecular structure of 2-Chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide includes a chloro group and a methyl-substituted thiazole ring. Its molecular formula is C₅H₆ClN₂OS, with a molecular weight of approximately 178.63 g/mol. The presence of the thiazole moiety enhances its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that 2-Chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide possesses notable antimicrobial properties. It has been tested against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 4.51–4.60 mM |

| Escherichia coli | Antibacterial | 3.92–4.01 mM |

| Candida albicans | Antifungal | 3.92–4.01 mM |

| Aspergillus niger | Antifungal | 4.01–4.23 mM |

The compound's effectiveness against these pathogens suggests its potential for development as a therapeutic agent in treating infections caused by resistant strains .

Antitumor Activity

The antitumor properties of thiazole derivatives are well-documented, with studies showing that 2-Chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide can inhibit the proliferation of various cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.

In vitro studies have reported IC50 values indicating cytotoxic effects on cancer cells:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 1.61 ± 1.92 |

| HeLa (Cervical Cancer) | 1.98 ± 1.22 |

These findings highlight the compound's potential as a lead agent in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural characteristics. The presence of electron-withdrawing groups such as chlorine enhances the antimicrobial and antitumor efficacy of the compounds. Conversely, electron-donating groups can affect lipophilicity and solubility, influencing bioavailability and overall activity.

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to 2-Chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide:

- Antimicrobial Evaluation : A comparative study evaluated various thiazole derivatives against multiple bacterial strains, confirming that structural modifications significantly impact their MIC values .

- Antitumor Mechanisms : Research on related compounds revealed that certain structural features are essential for cytotoxicity against cancer cells, emphasizing the importance of SAR in drug design .

Scientific Research Applications

Medicinal Chemistry Applications

The thiazole moiety present in 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide contributes to its wide range of pharmacological properties. The following applications have been identified:

Antimicrobial Activity

Research indicates that 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial cell wall synthesis, leading to effective antibacterial action.

Antifungal Properties

This compound has shown efficacy against several fungal pathogens. Its potential as an antifungal agent is particularly notable in treating skin infections caused by dermatophytes and yeast.

Antiviral Activity

Studies have indicated that derivatives of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide can act as antiviral agents. The compound has been synthesized and tested for its ability to inhibit viral replication in laboratory settings .

Anticancer Potential

The compound has demonstrated selective cytotoxicity against various cancer cell lines, including human glioblastoma U251 cells and melanoma WM793 cells. The mechanism involves inducing apoptosis in cancer cells through interaction with specific molecular targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents can significantly enhance the compound's efficacy against targeted diseases.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-donating groups | Increases cytotoxicity against cancer cells |

| Substitution on the thiazole ring | Enhances antimicrobial properties |

| Variation in acetamide group | Alters antiviral effectiveness |

Case Studies

Several studies have explored the applications of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide in depth:

Study on Anticancer Activity

In a study conducted by Evren et al., novel thiazole derivatives were synthesized and tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results showed that certain derivatives exhibited strong selectivity against these cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Screening

A comprehensive screening evaluated a series of N-(substituted phenyl)-2-chloroacetamides, including derivatives of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide. The study highlighted significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values demonstrating varying levels of effectiveness across different strains.

Comparison with Similar Compounds

Key Observations :

Reactivity Comparison :

- The chloroacetyl group in the target compound undergoes nucleophilic substitution with amines or thiols, similar to its oxazole and oxadiazole analogs. However, the thiazole ring’s sulfur atom may participate in additional interactions (e.g., hydrogen bonding or metal coordination) .

Physicochemical and Spectral Properties

Key Findings :

Preparation Methods

Methodology:

- Reagents: 2-Amino thiazole, acyl chlorides (e.g., chloroacetyl chloride), potassium carbonate, and solvents like chloroform or acetone.

- Procedure:

- Dissolve 2-amino thiazole in chloroform.

- Add potassium carbonate as a base.

- Reflux with chloroacetyl chloride to form 2-chloro-N-(thiazol-2-yl)acetamide (intermediate 2).

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | 2-Amino thiazole + chloroacetyl chloride | Reflux 12 hrs at 80°C | ~57% | , |

Chlorination to Form 2-Chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide

The key to obtaining the target compound involves selective chlorination at the 5-position of the thiazole ring, followed by N-alkylation with methyl groups.

Methodology:

-

- Use reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) under controlled conditions to selectively chlorinate the 5-position.

- Alternatively, microwave-assisted chlorination under microwave irradiation has been reported to enhance selectivity and yield.

-

- The methyl group at the 3-position is introduced via methylation of the thiazole ring, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2 | NCS or POCl₃ | Microwave or reflux | Variable | , |

Functionalization to Attach the Acetamide Group

The final step involves coupling the chlorinated thiazole derivative with an acetamide fragment to form 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide .

Procedure:

- React the chlorinated intermediate with methylamine or other amines in the presence of acetic anhydride or acetic acid to facilitate acetamide formation.

- Use of microwave irradiation (as shown in recent studies) accelerates the reaction and improves yields.

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3 | Methylamine + acetic anhydride | Microwave at 170°C for 30 min | ~60% | , |

Summary of Preparation Methods with Data Tables

| Method | Key Reagents | Conditions | Yield | Advantages | References |

|---|---|---|---|---|---|

| A. Reflux of 2-amino thiazole with chloroacetyl chloride | 2-Amino thiazole, chloroacetyl chloride, K₂CO₃ | Reflux 12 hrs at 80°C | ~57% | Straightforward, high yield | |

| B. Microwave-assisted chlorination and methylation | NCS, methyl iodide, microwave irradiation | Microwave at 170°C | Variable | Rapid, high selectivity | , |

| C. Stepwise acylation and chlorination | Acetic anhydride, POCl₃ | Reflux or microwave | ~60% | Good control over substitution |

Research Findings and Notes

- Efficiency and Yield: Microwave-assisted methods significantly improve reaction times and yields, with some reports indicating yields exceeding 60-70% for key intermediates.

- Selectivity: Careful control of chlorination conditions ensures selective substitution at the 5-position of the thiazole ring, which is critical for biological activity.

- Purification: Column chromatography on silica gel using hexane-ethyl acetate mixtures is standard for purification of intermediates and final compounds.

- Characterization: IR spectra typically show characteristic peaks for amide carbonyl (~1650 cm⁻¹), C–Cl (~600 cm⁻¹), and heterocyclic N–H (~3300 cm⁻¹). NMR confirms the chemical shifts corresponding to methyl groups, heterocyclic protons, and amide NH.

Q & A

Q. Can this compound serve as a precursor for radiopharmaceuticals or isotopic labeling studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.